N-propan-2-yl-9H-xanthene-9-carboxamide

Description

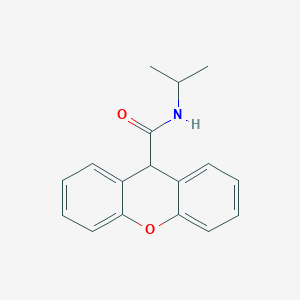

N-propan-2-yl-9H-xanthene-9-carboxamide is a xanthene derivative featuring a carboxamide group at the 9-position of the xanthene ring, with an isopropyl (propan-2-yl) substituent on the nitrogen atom. The xanthene core, a tricyclic aromatic system, provides rigidity and planar geometry, while the carboxamide group introduces hydrogen-bonding capabilities.

Properties

CAS No. |

349401-27-0 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-propan-2-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C17H17NO2/c1-11(2)18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3,(H,18,19) |

InChI Key |

UMWJJFZQCQXIID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-yl)-9H-xanthene-9-carboxamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve halogenating agents like thionyl chloride (SOCl₂) followed by nucleophilic substitution.

Major Products

Oxidation: Xanthone derivatives

Reduction: Corresponding amine derivatives

Substitution: Various substituted xanthenes depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-propan-2-yl-9H-xanthene-9-carboxamide is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological macromolecules suggests that it may modulate protein activity and influence cellular pathways. Research indicates that compounds with similar structures can impact G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes, including neurotransmission and hormonal regulation.

Cancer Treatment

The xanthene core of this compound is particularly relevant in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation, leading to cancer cell death. Studies have shown that incorporating specific functional groups into the xanthene structure can enhance selectivity and efficacy for targeting cancer cells .

Materials Science

Organic Electronics

Due to its aromatic nature, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. The compound's ability to emit light makes it a candidate for use in display technologies and solar cells.

Biological Research

Biological Interactions

Research has highlighted the compound's interactions with biological targets, such as proteins and nucleic acids. Its antioxidant properties are attributed to the presence of furan and pyrazole moieties, which contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. Additionally, studies indicate potential antimicrobial properties, suggesting that derivatives of this compound may exhibit significant antibacterial and antifungal activities .

Case Studies

-

Photodynamic Therapy for Cancer

A study focused on the use of xanthene derivatives in PDT demonstrated that modifications to the chemical structure could enhance the generation of ROS when exposed to specific wavelengths of light. This approach has shown promise in selectively targeting tumor cells while sparing healthy tissues . -

Neurological Applications

Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. Research indicates that these compounds may offer therapeutic benefits for conditions such as anxiety and depression by modulating GPCR signaling pathways.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-9H-xanthene-9-carboxamide largely depends on its application. In biological systems, it may interact with specific cellular components, leading to fluorescence that can be detected and analyzed. The molecular targets and pathways involved can vary, but the compound’s ability to fluoresce makes it a valuable tool in imaging and diagnostic applications.

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes structural differences between N-propan-2-yl-9H-xanthene-9-carboxamide and related xanthene derivatives:

Functional Group Impact on Properties

Carboxamide vs. Ester/Quaternary Ammonium (Propantheline Bromide) :

The carboxamide group in this compound allows for hydrogen bonding without ionization, contrasting with Propantheline Bromide’s ester and quaternary ammonium groups, which confer permanent positive charge and higher hydrophilicity. This makes Propantheline suitable for anticholinergic applications requiring rapid dissolution in aqueous environments .Carboxamide vs. Carboxylic Acid (LY-341495) :

LY-341495’s carboxylic acid group is ionizable (pKa ~4-5), enhancing solubility in physiological fluids but limiting blood-brain barrier penetration. The carboxamide in this compound offers better membrane permeability due to reduced ionization .- However, the 9-oxo group may reduce aromatic conjugation, altering electronic properties .

Bulky Aromatic Substituents () :

The methoxy-phenyl-xanthene derivative’s bulkiness likely hinders passive diffusion across membranes but may enhance binding to hydrophobic protein pockets via π-π interactions .

Solubility and Permeability

Stability

- Carboxamide derivatives generally exhibit superior hydrolytic stability compared to esters (Propantheline) or carboxylic acids (LY-341495), which may degrade under acidic/basic conditions.

Biological Activity

N-propan-2-yl-9H-xanthene-9-carboxamide, a xanthene derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and DNA interactions. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its xanthene core, which is known for its ability to interact with nucleic acids. The presence of the propan-2-yl group enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

DNA Binding Affinity

- The compound exhibits significant binding affinity to G-quadruplex (G4) DNA structures, which are implicated in various biological processes, including gene regulation and cancer progression. Studies have shown that derivatives of xanthene can stabilize G4 DNA, potentially leading to therapeutic applications in oncology .

- Anticancer Properties

- Photophysical Properties

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- G4 Stabilization : The compound stabilizes G4 DNA structures, which can lead to transcriptional regulation of genes involved in cancer cell proliferation.

- Inhibition of DNA Repair : By targeting specific pathways involved in DNA repair, particularly those reliant on PARP enzymes, the compound enhances the sensitivity of cancer cells to chemotherapeutic agents .

- Reactive Oxygen Species Generation : In PDT applications, the generation of ROS leads to oxidative stress within tumor cells, resulting in cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.